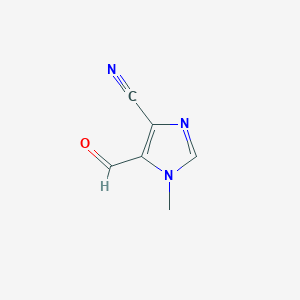![molecular formula C19H15NO2S2 B2409477 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2097894-40-9](/img/structure/B2409477.png)
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the benzo[b]thiophene family, which has been extensively studied for its various biological activities.
Scientific Research Applications
Organic Synthesis and Reactivity
The compound's applications in organic synthesis are highlighted through studies on the synthesis and reactivity of related furan and thiophene derivatives. For example, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which involves the coupling and subsequent reactions leading to the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the potential for creating complex heterocyclic systems from simpler furan and thiophene derivatives (Aleksandrov & El’chaninov, 2017). This approach could be applied to the synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide, demonstrating its utility in synthesizing novel organic compounds.
Heterocyclic Chemistry
The reactivity and potential for creating diverse heterocyclic compounds using similar structures have been explored, such as in the work by Mohareb et al. (2004), where benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and reacted with various nucleophiles to yield a range of heterocyclic derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such methodologies are indicative of the synthetic versatility of compounds related to this compound, suggesting their potential in synthesizing a wide array of heterocyclic compounds with diverse biological and chemical properties.
Materials Science Applications
In the realm of materials science, the synthesis of electrochromic conducting polymers through the polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers by Sotzing, Reynolds, and Steel (1996) presents an avenue for the application of related thiophene-based compounds in developing new materials with potential electronic, photonic, and energy storage applications (Sotzing, Reynolds, & Steel, 1996). This illustrates the potential use of this compound in the creation of novel materials with unique electronic properties.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c21-19(18-10-13-4-1-2-6-17(13)24-18)20-11-15(14-7-9-23-12-14)16-5-3-8-22-16/h1-10,12,15H,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQLTRAALSOKBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)


![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2409403.png)
![2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol](/img/structure/B2409404.png)


![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2409408.png)
![1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2409409.png)



